molecular formula C27H32N2O9 B10752750 (8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

(8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

カタログ番号 B10752750
分子量: 528.5 g/mol
InChIキー: GNCWGPLZJLZZPI-OHPXFPQCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GPX-150, also known as 5-imino-13-deoxydoxorubicin, is a novel anthracycline compound. It has shown promise in the treatment of metastatic and nonresectable soft tissue sarcoma. Unlike traditional anthracyclines, GPX-150 does not exhibit the cardiotoxicity commonly associated with these compounds .

準備方法

The synthetic route for GPX-150 involves the modification of the anthracycline structure to eliminate the cardiotoxic effects. The exact synthetic route and reaction conditions are proprietary and have not been disclosed in detail. Industrial production methods would likely involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .

化学反応の分析

GPX-150, like other anthracyclines, can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of reactive oxygen species, which can damage cellular components.

    Reduction: This can occur under certain conditions, leading to the formation of less active or inactive metabolites.

    Substitution: This reaction can modify the functional groups on the anthracycline structure, potentially altering its activity and toxicity.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

GPX-150 has been primarily studied for its potential in treating soft tissue sarcoma. In clinical trials, it has shown promising activity and a favorable safety profile. The compound has been evaluated in a single-arm phase II study, where it demonstrated a clinical benefit rate of 43%, including partial responses and stable disease .

Beyond oncology, GPX-150’s unique properties may make it useful in other areas of medicine and industry. Its reduced cardiotoxicity compared to traditional anthracyclines could make it a safer option for long-term treatment of chronic conditions .

作用機序

GPX-150 exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This mechanism is similar to that of other anthracyclines, but the structural modifications in GPX-150 reduce its cardiotoxicity. The molecular targets and pathways involved include topoisomerase II, which is essential for DNA replication and repair .

類似化合物との比較

GPX-150 is unique among anthracyclines due to its reduced cardiotoxicity. Similar compounds include:

    Doxorubicin: A widely used anthracycline with significant cardiotoxicity.

    Epirubicin: Another anthracycline with a slightly better safety profile than doxorubicin but still associated with cardiotoxicity.

    Daunorubicin: Used primarily in the treatment of leukemia, also associated with cardiotoxicity.

GPX-150’s unique structural modifications make it a promising alternative to these traditional anthracyclines, particularly for patients who require long-term treatment .

特性

分子式

C27H32N2O9

分子量

528.5 g/mol

IUPAC名

(8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

InChI

InChI=1S/C27H32N2O9/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3/t11-,14-,16-,17+,23-,27-/m0/s1

InChIキー

GNCWGPLZJLZZPI-OHPXFPQCSA-N

異性体SMILES

C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(CCO)O)N)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。